(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-12-6-10(7-13(9-12)20-2)16(18)14-8-11(17)4-5-15(14)21-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROEBCJFPMOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone is a member of the bromophenol family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Research indicates that bromophenols exhibit significant antimicrobial activity. For instance, compounds derived from marine algae have shown efficacy against various bacterial strains. The presence of bromine and methoxy groups in the structure enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been found to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to or better than established anticancer agents like genistein .
The mechanism of action primarily involves the compound's interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. Additionally, the methoxy groups contribute to the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Bromine Substitution : The presence of bromine increases the potency against various biological targets.
- Methoxy Groups : The positioning and number of methoxy groups significantly affect the compound's activity; for instance, compounds with multiple methoxy substitutions often show enhanced anticancer effects .
- Hydroxyl Groups : Hydroxyl groups are critical for maintaining activity, particularly in PTK inhibition .
Table 1: Summary of Biological Activities
| Activity | IC50 Values | References |
|---|---|---|
| Antimicrobial | 94.27 nM | |
| PTK Inhibition | 4.66 - 13.65 μM | |
| Cytotoxicity | Varies by cell line | |
| Antioxidant | IC50 = 23.10 - 34.65 µg/mL |
Study on Anticancer Activity
A notable study evaluated the anticancer effects of various bromophenol derivatives including this compound on human cancer cell lines such as HeLa and MDA-MB-231. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 2.72 to 13.23 μM across different cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Study on Antimicrobial Effects
Another research focused on the antimicrobial efficacy of bromophenols derived from marine sources found that compounds similar to this compound showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored as a potential pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, particularly in the development of drugs targeting various diseases.
Research has indicated that (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone exhibits notable biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7.
- Antimicrobial Activity : The compound has also been evaluated for its potential antimicrobial properties, showing efficacy against various pathogens.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have highlighted the importance of substituent positions on the phenyl rings in modulating the biological activity of the compound. For instance:
- The presence of methoxy groups enhances solubility and may improve interaction with biological targets.
- Removal or alteration of these substituents can drastically reduce potency.
Case Study 1: SGLT2 Inhibitors
Research has focused on synthesizing derivatives of this compound as selective sodium-glucose co-transporter 2 (SGLT2) inhibitors. These compounds promote glucose excretion in urine and are beneficial in managing type 2 diabetes.
Case Study 2: Cytotoxicity Studies
A series of compounds based on this structure were tested against human cancer cell lines. Results indicated significant inhibition of tumor growth, particularly in MCF-7 cells, suggesting potential therapeutic applications in oncology.
Industrial Applications
In addition to its pharmaceutical implications, this compound is utilized in producing specialty chemicals due to its unique chemical properties. It serves as a building block for synthesizing more complex organic molecules aimed at developing new therapeutic agents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position undergoes substitution under specific conditions:
Example : Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) forms biaryl structures, useful in drug intermediates .
Oxidation and Reduction Reactions
The ketone group and methoxy substituents participate in redox transformations:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Ketone Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Secondary alcohol | Selective reduction (>90%) | |
| Methoxy Oxidation | KMnO₄, H₂O, 80°C | Quinone derivative | Requires acidic conditions |
Mechanistic Insight : The ketone’s reduction proceeds via hydrogenation, while oxidation of methoxy groups generates hydroxylated intermediates.
Cross-Coupling Reactions
The bromo group facilitates palladium-catalyzed couplings:
Case Study : Coupling with 3,5-dimethoxyphenylboronic acid yields extended π-conjugated systems for materials science .
Methoxy Deprotection
-
Reagent : BBr₃, CH₂Cl₂, −78°C → 25°C
-
Product : Phenolic derivatives (hydroxyl groups exposed).
Ketone Derivatization
-
Grignard Addition : RMgX (R = alkyl/aryl) forms tertiary alcohols.
-
Wittig Reaction : Converts ketone to alkenes (e.g., with Ph₃P=CHCO₂Et).
Substituent Effects on Reactivity
Modifications to the 3,5-dimethoxyphenyl ring alter electronic properties and reactivity:
Key Finding : The 3,5-dimethoxy groups enhance the ring’s electron density, directing electrophiles to the para position relative to the ketone .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Bromine vs. Methoxy : Bromine increases molecular weight and reactivity (e.g., Suzuki coupling), while methoxy groups improve solubility via hydrogen bonding .
- Heteroatom Inclusion : Pyridine-containing analogs (e.g., ) show altered electronic profiles, impacting binding affinity in biological targets.
Physical Properties
Comparative NMR and melting point
Preparation Methods
Preparation of the 5-Bromo-2-methoxyphenyl Intermediate
A well-documented route for synthesizing 5-bromo-2-methoxyphenol, which is a crucial precursor, involves three main steps:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acetylation protection of phenolic hydroxyl group | Hydroxyanisole, acetic anhydride, sulfuric acid catalyst, 100°C, 6 hours | Protects hydroxyl group to direct bromination |
| 2 | Bromination | Bromine, iron powder catalyst, DMF solvent, 70-80°C, 5 hours | Selective bromination at 5-position |
| 3 | Deacetylation | Sodium bicarbonate aqueous solution (10%), methanol, 80°C | Removes acetyl protecting group to yield 5-bromo-2-methoxyphenol |
This method yields the 5-bromo-2-methoxyphenol intermediate in good purity and yield (~27 g from 20.5 g hydroxyanisole scale) and can be scaled up for industrial applications.
Formation of (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone
While direct literature on the exact coupling to form this compound is limited, the general synthetic approach for such diaryl ketones involves Friedel-Crafts acylation or related carbonyl coupling methods:
- Friedel-Crafts Acylation: The 5-bromo-2-methoxyphenyl intermediate can be converted to an acyl chloride or acid derivative, which is then reacted with 3,5-dimethoxybenzene under Lewis acid catalysis (e.g., AlCl3) to form the ketone linkage.
- Alternative Coupling: Use of organometallic reagents (e.g., Grignard or organolithium reagents) derived from one aromatic ring reacting with an ester or acid derivative of the other.
The 3,5-dimethoxyphenyl moiety is typically introduced via commercially available 3,5-dimethoxybenzoyl chloride or by methylation of hydroxy-substituted precursors.
Experimental Data and Yields
| Compound | Reaction Step | Reagents/Conditions | Yield | Purity Notes |
|---|---|---|---|---|
| 5-Bromo-2-methoxyphenol | Acetylation | Hydroxyanisole, acetic anhydride, H2SO4, 100°C, 6h | ~26 g (from 20.5 g) | Weak yellow liquid |
| 5-Bromo-2-methoxyphenyl acetate (brominated) | Bromination | Bromine, iron powder, DMF, 70-80°C, 5h | 36 g white solid | Concentrated by ethyl acetate extraction |
| 5-Bromo-2-methoxyphenol | Deacetylation | NaHCO3 (10%), methanol, 80°C | 27 g off-white solid | Purified by extraction and drying |
These steps are critical for ensuring the brominated phenol intermediate is obtained with high purity and yield for subsequent coupling reactions.
Notes on Reaction Conditions and Optimization
- Protection/Deprotection: Acetylation protects the phenolic hydroxyl group and directs bromination selectively to the 5-position, preventing polybromination or side reactions.
- Catalysts: Iron powder catalyzes bromination effectively, enhancing regioselectivity.
- Temperature Control: Maintaining 70-80°C during bromination and 80°C during deacetylation optimizes reaction rates and product stability.
- Purification: Multiple extraction steps with dichloromethane, ethyl acetate, and diethyl ether ensure removal of impurities.
Summary Table of Preparation Method
| Step | Intermediate/Product | Key Reagents | Conditions | Yield | Purpose |
|---|---|---|---|---|---|
| 1 | Acetylated hydroxyanisole | Acetic anhydride, H2SO4 | 100°C, 6 h | 26 g | Protect phenol group |
| 2 | Brominated acetylated intermediate | Bromine, Fe powder, DMF | 70-80°C, 5 h | 36 g | Introduce bromine at 5-position |
| 3 | 5-Bromo-2-methoxyphenol | NaHCO3 (10%), methanol | 80°C | 27 g | Deprotect acetyl group |
| 4 | This compound | Friedel-Crafts acylation or coupling reagents | Lewis acid catalysis, anhydrous conditions | Variable (literature not explicit) | Ketone formation linking rings |
Q & A
Q. What are the key structural features influencing the reactivity of (5-bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone?
The compound contains two methoxy groups at the 3,5-positions and a bromine atom at the 5-position on the aromatic rings, which sterically and electronically influence its reactivity. The methoxy groups act as electron-donating substituents, enhancing resonance stabilization, while the bromine atom introduces steric hindrance and potential sites for nucleophilic substitution. Structural analogs (e.g., brominated furanones) demonstrate similar electronic effects in coupling reactions .
Q. What synthetic strategies are employed for preparing diaryl methanones with halogen substituents?
Common methods include Friedel-Crafts acylation using brominated aromatic precursors or Ullmann-type couplings. For example, brominated acetophenones (e.g., 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) are synthesized via bromination of phenol derivatives using N-bromosuccinimide (NBS) under acidic conditions . Microwave-assisted synthesis may improve yields for sterically hindered derivatives.
Q. What purification methods are effective for isolating brominated diaryl methanones?
Flash column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 1:3 ratio) is widely used, as demonstrated in the purification of 1-(3,5-dibromo-4-hydroxyphenyl)ethanone (92% yield) . Recrystallization from ethanol or methanol is recommended for removing polar impurities in methoxy-substituted analogs .
Q. Which analytical techniques confirm the identity and purity of this compound?
- 1H/13C-NMR : Distinct methoxy proton signals (δ 3.8–3.9 ppm) and aromatic splitting patterns (e.g., doublets for brominated positions) .
- ESI-MS : Molecular ion peaks with isotopic patterns characteristic of bromine (e.g., m/z 359 [M+H]+ for C12H8Br2O3) .
- HPLC-PDA : Purity validation (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do reaction conditions (e.g., base selection) influence coupling efficiency in diaryl methanone synthesis?
Sodium hydride (NaH) in THF promotes deprotonation of acidic phenols, enabling nucleophilic substitution with brominated furanones, while potassium carbonate (K2CO3) in acetone is preferable for less acidic substrates. For example, NaH achieved 70–76% yields in furanone couplings, whereas K2CO3 required extended reaction times .
Q. What electronic effects govern the regioselectivity of bromination in methoxy-substituted aryl rings?
Methoxy groups direct electrophilic bromination to para positions due to their strong electron-donating nature. In 5-bromo-2-methoxyphenyl derivatives, steric hindrance from the methoxy group at the 2-position limits further substitution at adjacent positions, as observed in NMR studies .
Q. How can researchers address stability issues during long-term storage of brominated methanones?
Degradation of organic bromides is minimized by storage at 0–6°C under inert atmospheres. For example, brominated acetophenones stored at room temperature showed <5% decomposition over 6 months when sealed with argon .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally complex derivatives?
Discrepancies in coupling constants (e.g., J = 8.8–2.4 Hz in aromatic protons) may arise from conformational flexibility or impurities. Repeating synthesis under strictly anhydrous conditions and using deuterated solvents for NMR analysis reduces variability .
Q. What computational methods predict the electronic properties of brominated diaryl methanones?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For analogs like (5-bromofuran-2-yl)(2,3-dihydroxy-4-methoxyphenyl)methanone, DFT aligns with experimental UV-Vis spectra (λmax ~300 nm) .
Q. What structure-activity relationships (SARs) guide biological testing of this compound?
Methoxy and bromine substituents enhance lipophilicity and membrane permeability, critical for antimicrobial or enzyme inhibition studies. Derivatives with para-methoxy groups showed improved activity against Striga hermonthica in germination assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
